molecular formula C21H25NO3 B5745977 N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B5745977
M. Wt: 339.4 g/mol
InChI Key: GDVWKNLSLFNQMN-UHFFFAOYSA-N
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Description

N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as DiPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. DiPAC belongs to the family of benzodioxine compounds, which have been shown to have various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Mechanism of Action

The mechanism of action of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the inhibition of TRPV1 activity. TRPV1 is activated by various stimuli, including heat, capsaicin, and acid, and is involved in the transmission of pain signals. N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to bind to a specific site on TRPV1, which results in the inhibition of channel activity. This inhibition leads to a reduction in pain sensation, making N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide a potential analgesic agent.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have various biochemical and physiological effects. In addition to its analgesic properties, N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have anti-inflammatory effects. This is due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to have anticonvulsant effects, which suggests that it could be used as a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its high purity and yield, which makes it a suitable candidate for further research. However, one of the limitations of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its long-term effects on the body.

Future Directions

There are several future directions for the research on N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is its potential as an analgesic agent. Further research is needed to fully understand the mechanism of action of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential side effects. Another area of interest is its potential as an anti-inflammatory agent. More research is needed to determine the efficacy of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in reducing inflammation in vivo. Finally, there is potential for N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide to be used as a treatment for epilepsy. Further research is needed to fully understand the anticonvulsant effects of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its potential as a treatment for epilepsy.
Conclusion:
In conclusion, N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to modulate the activity of TRPV1 makes it a potential analgesic agent, while its anti-inflammatory and anticonvulsant effects suggest that it could have other potential applications. Further research is needed to fully understand the potential of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its limitations.

Synthesis Methods

The synthesis of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the condensation of 2,6-diisopropylaniline with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid chloride. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis of N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.

Scientific Research Applications

N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to modulate the activity of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain sensation. N-(2,6-diisopropylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit TRPV1 activity, which suggests that it could be used as a potential analgesic agent.

properties

IUPAC Name

N-[2,6-di(propan-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-13(2)16-6-5-7-17(14(3)4)20(16)22-21(23)15-8-9-18-19(12-15)25-11-10-24-18/h5-9,12-14H,10-11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVWKNLSLFNQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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